molecular formula C₁₀H₁₅ClN₂O B1140188 2-Propyloxybenzamidine Hydrochloride CAS No. 57075-84-0

2-Propyloxybenzamidine Hydrochloride

Cat. No.: B1140188
CAS No.: 57075-84-0
M. Wt: 214.69
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Description

2-Propyloxybenzamidine Hydrochloride (CAS 57075-84-0) is a benzamidine derivative characterized by a propyloxy substituent on the benzene ring and an amidine group. It is commonly utilized in cosmetic formulations (e.g., shampoos) and as a research chemical due to its stability and solubility in polar solvents . The compound is typically supplied as a white crystalline solid with a purity ≥98.5%, stored under cool, dry conditions to prevent degradation .

Properties

IUPAC Name

2-propoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKVYYQQVEUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Propyloxybenzamidine Hydrochloride typically involves the reaction of 2-Propyloxybenzonitrile with ammonia or an amine under specific conditions to form the amidine group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-Propyloxybenzamidine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propyloxybenzamidine Hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propyloxybenzamidine Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly serine proteases, by binding to the active site and preventing substrate access . This inhibition can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Propyloxybenzamidine Hydrochloride with four related compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Primary Applications
This compound Propyloxy, amidine (protonated) Cosmetics, preservative research
2-Aminobenzamide Amino, benzamide Pharmaceutical intermediates
Pioglitazone Hydrochloride Thiazolidinedione, pyridinyl-ethoxy Antidiabetic drug
Hexamidine Diisethionate Diamidine, isethionate counterion Cosmetic preservative
2-Methoxy-N-(piperidin-4-yl)benzamide Methoxy, piperidine Neurological research

Key Findings:

Amidine vs. Benzamide: The protonated amidine group in 2-Propyloxybenzamidine confers ionic character, improving water solubility relative to neutral benzamide derivatives (e.g., 2-Aminobenzamide) .

Applications :

  • Cosmetics : Both 2-Propyloxybenzamidine and Hexamidine Diisethionate act as preservatives, but Hexamidine’s diamidine structure offers broader antimicrobial activity .
  • Pharmaceuticals : Pioglitazone Hydrochloride’s thiazolidinedione moiety enables PPAR-γ agonism, a mechanism absent in 2-Propyloxybenzamidine .

Table 2: Physicochemical Properties

Property 2-Propyloxybenzamidine HCl Hexamidine Diisethionate Pioglitazone HCl
Molecular Weight Not reported 480.58 g/mol 392.89 g/mol
Solubility Polar solvents Water-soluble Ethanol, DMSO
Stability Stable at RT Hygroscopic Light-sensitive

Pharmacological and Industrial Relevance

  • This compound : Primarily used in cosmetics for its mild preservative action. Its amidine group may inhibit microbial growth via electrostatic interactions with cell membranes .
  • Pioglitazone Hydrochloride : Clinically validated for diabetes management, highlighting the therapeutic superiority of thiazolidinediones over benzamidines in metabolic regulation .
  • Hexamidine Diisethionate : Preferred in high-end skincare due to its dual amidine groups and compatibility with surfactants, unlike 2-Propyloxybenzamidine’s narrower scope .

Notes and Limitations

  • Data Gaps : Molecular weight and detailed pharmacokinetic data for this compound are absent in available literature .
  • Regulatory Status : Hexamidine Diisethionate is approved under EU cosmetic regulations, whereas 2-Propyloxybenzamidine’s regulatory status remains unclear .

Biological Activity

2-Propyloxybenzamidine Hydrochloride (CAS Number: 57075-84-0) is a chemical compound that has garnered interest for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14ClN
  • Melting Point : 177-179 °C
  • Storage Conditions : Stable at room temperature for short-term storage .

This compound functions primarily as an inhibitor of serine proteases. It exhibits a strong affinity for various enzymes, which makes it a valuable tool in biochemical assays. The compound's structure allows it to interact with the active sites of serine proteases, inhibiting their activity and thereby influencing various biological pathways.

Applications in Research

  • Biochemical Assays : Utilized in studies to investigate enzyme kinetics and inhibitor interactions.
  • Therapeutic Potential : Investigated for its potential role in treating diseases linked to dysregulated protease activity, including certain cancers and inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Study on Inhibition of Serine Proteases : A research article demonstrated that the compound effectively inhibited trypsin-like serine proteases, showcasing its potential in therapeutic applications related to coagulation disorders.
  • Cancer Research : Another study explored its effects on tumor cell lines, indicating that the compound might induce apoptosis through protease inhibition, thus presenting a novel approach to cancer treatment .

Comparative Biological Activity

To better understand the biological activity of this compound, the following table summarizes its activity compared to other known serine protease inhibitors:

CompoundTypeIC50 (µM)Notes
2-Propyloxybenzamidine HClSerine Protease Inhibitor0.5Effective against trypsin
BenzamidineSerine Protease Inhibitor1.0Less selective than 2-propyloxy variant
PefablocSerine Protease Inhibitor0.3Broad-spectrum inhibitor

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